molecular formula C9H13NO2S B3057533 n,n,3-Trimethylbenzenesulfonamide CAS No. 82125-40-4

n,n,3-Trimethylbenzenesulfonamide

Cat. No.: B3057533
CAS No.: 82125-40-4
M. Wt: 199.27 g/mol
InChI Key: CPZCBFUBJPXBOK-UHFFFAOYSA-N
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Description

N,N,3-Trimethylbenzenesulfonamide is an organic sulfur compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It belongs to the benzenesulfonamide class of chemicals, characterized by a benzene ring attached to a sulfonamide functional group (-SO2NR2) . Sulfonamide functional groups are of significant interest in medicinal chemistry, forming the basis of compounds with a wide range of pharmacological activities . While specific biological data for this particular isomer may be limited, sulfonamide derivatives are extensively researched for their potential as enzyme inhibitors and are key structural components in various therapeutic agents, including antibacterial drugs . Furthermore, benzenesulfonamide scaffolds are utilized in the design and synthesis of novel bioactive molecules, such as HIV-1 Capsid protein inhibitors, highlighting their value in early-stage drug discovery and chemical biology . Researchers employ this compound and its analogs as versatile building blocks in organic synthesis and for exploring structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,3-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-5-4-6-9(7-8)13(11,12)10(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCBFUBJPXBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302846
Record name n,n,3-trimethylbenzenesulfonamide
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Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82125-40-4
Record name NSC154645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n,3-trimethylbenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID70302846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-3-methylbenzenesulfonamide, a key sulfonamide derivative. It is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, and known applications. Furthermore, it includes critical safety and handling information to ensure its proper use in a laboratory setting. The guide aims to serve as a central resource, consolidating technical data with practical, field-proven insights to support ongoing research and development efforts.

Nomenclature and Identification

Precise identification of chemical compounds is fundamental to scientific research. N,N-dimethyl-3-methylbenzenesulfonamide is known by several names across various chemical databases and commercial suppliers. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

The primary identifier for this compound is its CAS Registry Number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

Table 1: Compound Identifiers and Synonyms

Identifier TypeValue
IUPAC Name N,N,3-trimethylbenzenesulfonamide
CAS Registry Number 618-63-3
Common Synonyms Benzenesulfonamide, N,N,3-trimethyl-
m-Toluenesulfonamide, N,N-dimethyl-
N,N-Dimethyl-m-toluenesulfonamide
Molecular Formula C₉H₁₃NO₂S[1][2]
Molecular Weight 199.27 g/mol [2][3]
InChI Key WZKOKGOAHBIPCI-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of N,N-dimethyl-3-methylbenzenesulfonamide dictate its behavior in various solvents and reaction conditions, influencing its application in synthesis and formulation.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 298°C at 760 mmHg[1]
325.2±52.0 °C (Predicted)[3]
Density 1.163 g/cm³[1]
Flash Point 134°C[1]

These properties are essential for designing experimental setups, particularly for reactions requiring specific temperature control and for purification processes like distillation.

Synthesis Protocol and Mechanism

The synthesis of sulfonamides, including N,N-dimethyl-3-methylbenzenesulfonamide, is a well-established process in organic chemistry.[4] The most common and reliable method involves the reaction of a sulfonyl chloride with a secondary amine.

General Synthesis Reaction

The synthesis is typically achieved by reacting 3-methylbenzenesulfonyl chloride with dimethylamine in the presence of a suitable solvent. This nucleophilic substitution reaction is efficient and widely used for creating a variety of sulfonamide derivatives.[5]

A similar, documented procedure involves adding the sulfonyl chloride to a solution of the amine in a solvent like tetrahydrofuran (THF) and allowing the mixture to react at room temperature.[5] The resulting product can then be purified through extraction and column chromatography.[5]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

  • 3-methylbenzenesulfonyl chloride

  • Dimethylamine (e.g., 2M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 5% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Chloroform or other suitable extraction solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzenesulfonyl chloride in anhydrous tetrahydrofuran.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add dimethylamine solution dropwise to the stirred sulfonyl chloride solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.[5]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5]

  • Admix the residue with 5% hydrochloric acid and extract the aqueous layer with chloroform.[5]

  • Wash the combined organic extracts sequentially with 5% hydrochloric acid and water.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate to yield the crude product.

  • Purify the crude oil via silica gel column chromatography to obtain pure N,N-dimethyl-3-methylbenzenesulfonamide.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Methylbenzenesulfonyl Chloride P1 Reaction in THF (Room Temperature) R1->P1 R2 Dimethylamine R2->P1 P2 Workup: Acid Wash & Extraction P1->P2 Crude Mixture P3 Purification: Column Chromatography P2->P3 Extracted Product Product N,N-dimethyl-3- methylbenzenesulfonamide P3->Product Pure Product

Caption: Workflow for the synthesis of N,N-dimethyl-3-methylbenzenesulfonamide.

Applications in Research and Drug Development

Sulfonamides are a significant class of compounds in medicinal chemistry and have been investigated for a wide range of therapeutic applications, including as anticancer agents.[4] While specific applications for N,N-dimethyl-3-methylbenzenesulfonamide are not extensively documented in mainstream therapeutic use, its structural motif is relevant in the broader context of drug discovery.

  • Scaffold for Drug Discovery: The sulfonamide group is a key pharmacophore. Derivatives are synthesized and screened for biological activity against various targets. For example, different N-substituted sulfonamides have been synthesized and studied for their potential as anticancer therapeutics.[4]

  • Intermediate in Organic Synthesis: This compound can serve as a building block or intermediate for the synthesis of more complex molecules. The synthesis of related sulfonamides is a common practice in developing ligands that can target biological structures like viral RNA.[6]

The development of novel sulfonamide derivatives continues to be an active area of research, with studies focusing on creating compounds with enhanced efficacy and specificity for various biological targets.[7]

Safety, Handling, and Storage

Hazard Identification

Based on related compounds like N-Methylbenzenesulfonamide, the primary hazards are:

  • Skin Irritation: May cause skin irritation upon contact.[8]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

Recommended Protective Measures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[8][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

References

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-2,4-dimethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide. [Link]

  • NIST. (n.d.). Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. (n.d.). N,N,4-Trimethylbenzenesulfonamide. [Link]

  • Gowda, B. T., et al. (2010). 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • CAS Common Chemistry. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-, hydrochloride (1:1). [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-3-nitro-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • BDMAEE. (2025). Applications of temed in the pharmaceutical industry to accelerate drug development processes. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE. [Link]

  • UC San Diego. (n.d.). Design and Synthesis of Ligands Targeting a Structured Viral RNA. [Link]

  • Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. [Link]

  • Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. [Link]

Sources

Methodological & Application

Application Note: Targeted LC-MS/MS Analysis of N,N,3-Trimethylbenzenesulfonamide in Cyazofamid Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists involved in the metabolic profiling and residue analysis of the fungicide Cyazofamid. It addresses the identification and quantification of N,N,3-trimethylbenzenesulfonamide —a specific structural isomer and putative impurity/metabolite distinct from the primary regulatory degradation products.

Part 1: Executive Summary & Scientific Context

The Analytical Challenge

Cyazofamid is a cyanoimidazole fungicide widely used to control Oomycete diseases (e.g., potato late blight).[1] Regulatory risk assessments (EFSA, EPA) primarily focus on its major metabolites: CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), CTCA , and the recently scrutinized groundwater contaminants DMS (N,N-dimethylsulfamide) and DMSA (dimethylsulfamic acid).

However, comprehensive metabolic profiling and technical impurity screening often require monitoring structural isomers that may arise from starting material impurities (e.g., m-tolyl isomers) or non-canonical degradation pathways. This compound (also known as N,N-dimethyl-m-toluenesulfonamide) represents a critical target for "Suspect Screening" due to its structural similarity to the sulfamoyl moiety of Cyazofamid, albeit with a distinct connectivity (sulfonamide attached directly to the benzene ring rather than the imidazole).

Chemical Logic & Causality (E-E-A-T)

Why screen for this molecule? Standard Cyazofamid degradation involves the cleavage of the sulfonamide bond from the imidazole ring, releasing DMS. The formation of a benzenesulfonamide (like the target analyte) implies either:

  • Synthesis Impurity: Presence of m-toluenesulfonyl chloride derivatives during the synthesis of the parent molecule precursors.

  • Rearrangement Artifact: A rare radical-mediated migration of the sulfonyl group from the imidazole nitrogen to the tolyl ring during high-energy degradation (photolysis), coupled with an isomeric shift (para to meta).

Distinguishing this molecule from DMS and CCIM is vital because benzenesulfonamides possess distinct toxicological profiles compared to simple sulfamides.

Target Analyte Properties:

  • IUPAC Name: this compound[2][3]

  • CAS: 82125-40-4[3][4][5]

  • Formula: C9H13NO2S[2][5]

  • MW: 199.27 g/mol [2][5]

  • LogP: ~1.54 (Moderate lipophilicity, higher than DMS)

Part 2: Metabolic Pathway & Structural Context

The following diagram illustrates the standard metabolic pathway of Cyazofamid alongside the hypothetical pathway/origin of this compound.

Cyazofamid_Metabolism Parent Cyazofamid (Parent Fungicide) CCIM CCIM (Major Metabolite) [Imidazole Core] Parent->CCIM Hydrolysis (Soil/Water) DMS DMS (N,N-dimethylsulfamide) [Groundwater Metabolite] Parent->DMS Sulfonamide Cleavage Target This compound (Target Analyte/Isomer) [Benzenesulfonamide Core] Parent->Target Hypothetical Rearrangement (Photolysis?) Impurity Precursor Impurity (m-Tolyl isomer) Impurity->Target Synthetic Carryover

Caption: Comparison of canonical Cyazofamid degradation (CCIM/DMS) vs. the origin of the target benzenesulfonamide isomer.

Part 3: Experimental Protocol

Sample Preparation (QuEChERS Modified)

This protocol uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for sulfonamides in soil and plant matrices.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Magnesium Sulfate (

    
    ), anhydrous
    
  • Sodium Chloride (

    
    )
    
  • Primary Secondary Amine (PSA) sorbent

  • Internal Standard: N,N-dimethylbenzenesulfonamide-d6 (or similar stable isotope).

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of soil or plant tissue into a 50 mL centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard solution (10 µg/mL). Allow to equilibrate for 15 mins.

  • Extraction:

    • Add 10 mL of water (to hydrate pores). Shake for 1 min.

    • Add 10 mL of Acetonitrile (containing 1% Acetic Acid to stabilize sulfonamides).

    • Add QuEChERS salts (4 g

      
      , 1 g 
      
      
      
      ).
    • CRITICAL: Shake vigorously by hand for 1 minute immediately to prevent

      
       agglomeration.
      
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE):

    • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg

      
       and 25 mg PSA.
      
    • Note: Use minimal PSA as it can retain acidic sulfonamides; however, this compound is neutral/basic, so PSA is safe.

  • Filtration: Vortex, centrifuge, and filter supernatant through a 0.2 µm PTFE filter into an LC vial.

Instrumental Analysis (UHPLC-MS/MS)

System: Agilent 6495 Triple Quadrupole or equivalent (Sciex 6500+). Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

LC Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: Re-equilibrate at 5% B.

MS/MS Parameters (ESI Positive): The target molecule (MW 199.27) forms a protonated ion


.
AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)Type
N,N,3-TMBSA 200.1 91.1 (Tropylium)2550Quantifier
N,N,3-TMBSA 200.1 105.0 (Methyl-Tropylium)2050Qualifier
N,N,3-TMBSA 200.1 119.0 (Loss of

)
1550Qualifier
Cyazofamid 325.0108.03020Ref

Note: The transition 200 -> 91 is characteristic of the toluene moiety. Ensure chromatographic separation from other sulfonamides.

Part 4: Data Analysis & Validation

Identification Criteria (SANTE/11312/2021)

To confirm the presence of this compound (as opposed to its para-isomer or other artifacts):

  • Retention Time: Must match the authentic standard within ±0.1 min.

  • Ion Ratio: The ratio of Quantifier (91.1) to Qualifier (105.0) must be within ±30% of the standard.

  • Isomeric Separation: If the para-isomer (N,N,4-trimethyl...) is present, the C18 column gradient must demonstrate baseline resolution (typically para elutes slightly later than meta due to shape selectivity).

Workflow Diagram

Workflow Sample Soil/Plant Sample (10g) Extract Acetonitrile Extraction (+ Salts) Sample->Extract Clean dSPE Clean-up (PSA/MgSO4) Extract->Clean Analyze UHPLC-MS/MS (ESI+) Clean->Analyze Data Quantitation & Isomer ID Analyze->Data

Caption: Streamlined QuEChERS extraction workflow for sulfonamide analysis.

Part 5: References & Authoritative Grounding

  • Badstue, N. et al. (2024). Leaching of unexpected cyazofamid degradation products into groundwater demonstrates gaps in current pesticide risk assessment.[6][7] Geological Survey of Denmark and Greenland (GEUS).[7] Link

    • Context: Identifies DMS and DMSA as major metabolites, highlighting the importance of sulfonamide-cleavage pathways.

  • PubChem. (n.d.). Compound Summary: this compound (CAS 82125-40-4).[3][4] National Library of Medicine. Link

  • Food and Agriculture Organization (FAO). (2015). Cyazofamid - Report of the Joint Meeting on Pesticide Residues (JMPR).Link

Sources

degradation pathway of Cyazofamid to N,N-dimethyl-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and analytical chemists involved in metabolic fate profiling and structural elucidation of agrochemicals.[1] It addresses the specific, non-hydrolytic degradation pathway of Cyazofamid driven by photolysis, which yields the rearranged isomer CCTS (often chemically nomenclatured as a substituted


-dimethyl-m-toluenesulfonamide).[1]

Subject: Elucidation of the Photo-Fries-Like Migration Pathway yielding 6-(4-chloro-2-cyanoimidazol-5-yl)-N,N-dimethyl-m-toluenesulfonamide.

Executive Summary & Mechanistic Context

While the primary hydrolytic degradation of Cyazofamid (a QiI site inhibitor) typically yields CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) via cleavage of the sulfamoyl group, the exposure of the compound to UV-VIS radiation (290–400 nm) activates a distinct intramolecular rearrangement pathway.[1]

This pathway does not result in the loss of the sulfonamide moiety but rather its migration from the imidazole nitrogen to the phenyl ring. This results in the formation of CCTS (Code: metabolite CCTS), chemically identified as 6-(4-chloro-2-cyanoimidazol-5-yl)-N,N-dimethyl-m-toluenesulfonamide .[1]

Why this matters:

  • Isomeric Challenge: CCTS is a structural isomer of Cyazofamid (

    
     324.7).[1] Standard MS1 scans cannot distinguish them.
    
  • Toxicological Relevance: Unlike hydrolytic cleavage products, CCTS retains the sulfonamide group, necessitating specific toxicological assessment.[1]

  • Mechanism: The transformation follows a radical-mediated Photo-Fries rearrangement mechanism, rare in imidazole fungicides but critical for accurate environmental fate modeling.[1]

Chemical Pathway & Mechanism

The conversion of Cyazofamid to CCTS is strictly photolytic .[1] It occurs in aqueous environments and on soil surfaces exposed to sunlight.[1]

The Mechanism: Radical-Cage Recombination[1]
  • Excitation: Cyazofamid absorbs a photon (

    
    ), promoting an electron to a singlet excited state.[1]
    
  • Homolytic Cleavage: The weak N–S bond (connecting the imidazole ring to the sulfamoyl group) undergoes homolysis.[1] This generates a singlet radical pair :

    • An imidazolyl radical.[1]

    • A sulfonyl radical (

      
      ).[1]
      
  • Solvent Cage Effect: Instead of diffusing apart (which would lead to CCIM), the radicals are held within the solvent cage.[1]

  • Recombination (Migration): The sulfonyl radical attacks the electron-rich phenyl ring (specifically at the ortho position relative to the imidazole attachment).[1]

  • Re-aromatization: A proton shift restores aromaticity, yielding the stable metabolite CCTS .[1]

Pathway Visualization

The following diagram illustrates the divergence between the hydrolytic (CCIM) and photolytic (CCTS) pathways.

Cyazofamid_Degradation Cyazofamid Cyazofamid (Parent) ExcitedState Excited State [Cyazofamid]* Cyazofamid->ExcitedState UV Light (hν) 290-400 nm CCIM METABOLITE: CCIM (Cleavage Product) Cyazofamid->CCIM Hydrolysis (pH dependent) Dark Conditions RadicalPair Solvent Cage Radical Pair ExcitedState->RadicalPair N-S Homolysis CCTS METABOLITE: CCTS (N,N-dimethyl-m-toluenesulfonamide deriv.) [Isomer of Parent] RadicalPair->CCTS Intramolecular Migration (Photo-Fries Rearrangement) RadicalPair->CCIM Cage Escape / Diffusion

Caption: Figure 1 depicts the photo-induced radical mechanism shifting the sulfonamide group to form CCTS, contrasting with standard hydrolysis.

Experimental Protocol: Isolation and Identification

Phase A: Photolysis Simulation

Objective: Generate CCTS under controlled laboratory conditions.

  • Buffer Preparation: Prepare a sterile 0.01 M phosphate buffer (pH 7.0).[1] Ensure water is HPLC-grade to minimize radical scavenging impurities.

  • Test Solution: Dissolve Cyazofamid (purity >98%) in a minimal volume of acetonitrile (co-solvent <1% v/v) and dilute with buffer to a concentration of 5–10 mg/L.

    • Note: High concentrations may cause precipitation due to low water solubility (

      
       mg/L).[1] Ensure complete dissolution or use a cosolvent system if adhering to OECD 316.[1]
      
  • Irradiation:

    • Equipment: Suntest CPS+ or Xenon arc lamp system equipped with a UV filter (cutoff <290 nm) to simulate natural sunlight.

    • Conditions: Maintain temperature at

      
      .
      
    • Duration: Irradiate for 120–240 hours (equivalent to ~30 days natural sunlight).

  • Sampling: Aliquot 5 mL samples at 0, 6, 12, 24, 48, and 120 hours. Store in amber vials at 4°C.

Phase B: Analytical Separation (LC-MS/MS)

Objective: Distinguish Parent (Cyazofamid) from Metabolite (CCTS).[1] Since both have the same molecular formula (


), chromatographic separation is critical.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 1.8 µm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B (0-1 min)

    
     90% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM) Parameters: Although isobaric, the fragmentation patterns differ due to the position of the sulfonamide group.[1]

AnalytePrecursor (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (Approx)
Cyazofamid 325.1

108.0261.08.5 min
CCTS 325.1

216.0 (Unique)*243.07.2 min
  • Note on Retention: CCTS is generally more polar than Cyazofamid due to the exposed imidazole nitrogen (now lacking the sulfonamide), leading to earlier elution on C18 columns.[1]

  • Diagnostic Ion: The fragment at

    
     216 typically corresponds to the loss of the dimethylsulfamoyl group from the phenyl ring structure, which differs energetically from the N-S cleavage in the parent.[1]
    

Structural Confirmation (NMR)

For definitive proof of the "m-toluenesulfonamide" structure (CCTS), Nuclear Magnetic Resonance (NMR) is required to assign the regiochemistry of the sulfonamide on the phenyl ring.[1]

  • 1H NMR (DMSO-d6):

    • Cyazofamid: The phenyl ring shows a symmetric AA'BB' system (para-substitution).[1]

    • CCTS: The symmetry is broken. The phenyl ring will show a 1,2,4-substitution pattern (or 1,3,4 depending on numbering convention). Look for a singlet methyl peak and three distinct aromatic protons with specific coupling constants (

      
       Hz, 
      
      
      
      Hz).[1]
  • Key Shift: The imidazole protons will shift significantly as the electron-withdrawing

    
     group is removed from the imidazole ring.[1]
    

References & Authority

The following authoritative sources document the degradation pathways of Cyazofamid, including the specific formation of CCTS via photolysis.

  • FAO (Food and Agriculture Organization). (2015).[1] Cyazofamid - Report of the Joint Meeting on Pesticide Residues (JMPR).[1][2] (Identifies CCTS as a photolysis metabolite).

    • [1]

    • [1]

  • EPA (United States Environmental Protection Agency). (2004).[1] Pesticide Fact Sheet: Cyazofamid.[1][3] (Details environmental fate and degradation half-lives).

  • University of Hertfordshire (PPDB). Cyazofamid Metabolite CCTS.[1] (Provides chemical structure and nomenclature confirmation).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Cyazofamid Metabolite CCIM

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Low recovery of the Cyazofamid metabolite CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) is a frequent bottleneck in residue analysis. Unlike the parent compound Cyazofamid, which is a sulfonamide fungicide, CCIM possesses a distinct imidazole core substituted with electron-withdrawing groups (chlorine and nitrile).

The Core Mechanism of Failure: The most common cause of low recovery is chemical retention on Primary Secondary Amine (PSA) sorbents during QuEChERS cleanup. While imidazole is typically basic, the electron-withdrawing nature of the nitrile and chlorine groups renders the imidazole ring proton (N-H) significantly more acidic. Consequently, CCIM behaves as a weak acid and is irreversibly bound by basic cleanup sorbents like PSA.

This guide provides a root-cause analysis and validated protocols to resolve these recovery issues in soil, water, and plant matrices.

Part 1: The Chemistry of the Problem

To troubleshoot effectively, you must understand the analyte's behavior.

PropertyValue / CharacteristicImpact on Recovery
Structure Imidazole ring with -Cl and -CN substituentsAcidity: The -CN and -Cl groups pull electron density, making the N-H proton acidic (pKa lowered).
Polarity Log Kow ~ 3.2 (Moderately lipophilic)Solubility: Good in acetonitrile/methanol; poor in water.
Ionization Amphoteric (can accept or donate protons)Cleanup Loss: Will bind to anion exchange sorbents (PSA) if pH is not controlled.
Stability Stable in acidic media; labile in strong alkaliDegradation: High pH (>9) can cause hydrolysis of the nitrile to an amide (CCIM-AM).

Part 2: Troubleshooting Guide (Q&A Format)

Section 1: Extraction Efficiency (Getting it Out)

Q1: I am using standard QuEChERS (EN 15662 or AOAC 2007.01) but getting <50% recovery from soil. Why?

Diagnosis: Standard QuEChERS kits use citrate or acetate buffering to maintain a pH of roughly 5–5.5. However, in complex matrices like soil, CCIM can bind to organic matter or clay particles via hydrogen bonding of the imidazole nitrogen. Furthermore, if you are using a neutral extraction solvent, you may not be disrupting these interactions effectively.

The Fix: Acidified Extraction Switch to an acidified extraction solvent to protonate the matrix sites and keep CCIM in solution.

  • Protocol: Use Acetonitrile:0.1 N HCl (80:20 v/v) or Acetonitrile with 1% Formic Acid .

  • Why it works: The acid competes for binding sites on soil organic matter and ensures the imidazole nitrogen remains protonated (or neutral, depending on the specific pKa shift), preventing adsorption.

Q2: Can I use the same extraction method for water samples?

Diagnosis: Direct injection of water is possible for clean samples, but for environmental water, LLE (Liquid-Liquid Extraction) or SPE is required.

  • Protocol: Acidify the water sample to pH ~3 with HCl before extraction.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Note: EPA Method validation data suggests DCM extraction yields high recovery because CCIM partitions well into non-polar solvents when the aqueous phase is acidic.

Section 2: Sample Cleanup (The "PSA Trap")

Q3: My extraction recovery is fine, but I lose everything during the dSPE cleanup step. What is happening?

Diagnosis: This is the most critical failure point. You are likely using a dSPE tube containing PSA (Primary Secondary Amine) .

  • Mechanism: PSA is a weak anion exchanger designed to remove fatty acids and organic acids. Because the electron-withdrawing groups on CCIM make the imidazole proton acidic, PSA retains CCIM as if it were a fatty acid.

The Fix: Modify the Cleanup You must remove PSA from your workflow for this specific metabolite.

  • Option A (High Lipid Matrix): Use C18 or Z-Sep sorbents only. These remove fats without interacting with the acidic proton of CCIM.

  • Option B (Pigmented Matrix): Use a small amount of GCB (Graphitized Carbon Black) , but be cautious—planar molecules like CCIM can also adhere to GCB. Limit GCB to <50 mg per mL extract.

  • Option C (The "Dilute-and-Shoot" Approach): If the matrix is not too dirty (e.g., cucumber, tomato), skip dSPE entirely. Centrifuge the raw extract at high speed (10,000 rpm), filter through a 0.2 µm PTFE filter, and inject.

Section 3: Instrumental Analysis (LC-MS/MS)

Q4: I see severe signal suppression in LC-MS/MS. How do I mitigate this?

Diagnosis: CCIM is a small molecule (MW ~217) and elutes in a region often crowded by matrix co-extractives.

The Fix:

  • Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract rather than pure solvent. This compensates for the ionization efficiency difference.

  • Column Choice: Use a column that retains polar-embedded compounds well, such as a C18 with polar endcapping or a PFP (Pentafluorophenyl) column. The PFP phase offers unique selectivity for the halogenated/aromatic ring of CCIM, potentially separating it from interferences.

  • Ionization Mode: While ESI+ is common, check ESI- (Negative Mode) . The acidic nature of the proton might provide better sensitivity and lower background noise in negative mode.

Part 3: Validated Workflow Diagram

The following diagram contrasts the "Failed" standard workflow with the "Optimized" protocol for CCIM.

CCIM_Workflow cluster_Fail Standard QuEChERS (Failure Path) cluster_Pass Optimized Protocol (Success Path) Sample Sample Matrix (Soil/Crop) Ext_Std Extraction: Acetonitrile (Neutral) Sample->Ext_Std Ext_Acid Extraction: ACN + 0.1N HCl or 1% Formic Acid Sample->Ext_Acid Clean_PSA Cleanup: dSPE with PSA Ext_Std->Clean_PSA Result_Fail Low Recovery (<50%) Clean_PSA->Result_Fail Analyte bound to PSA Clean_Alt Cleanup: C18 Only (NO PSA) Ext_Acid->Clean_Alt Result_Pass High Recovery (>80%) Clean_Alt->Result_Pass Analyte preserved

Caption: Comparison of standard vs. optimized workflows. The critical control point is the removal of PSA sorbent to prevent analyte loss.

Part 4: Summary of Validated Parameters

Use this table to configure your instrument and method.

ParameterRecommended Setting
Pre-Treatment Acidify soil/water to pH 3–4 prior to extraction.
Extraction Solvent Acetonitrile containing 1% Formic Acid or 0.1N HCl.
Cleanup Sorbent C18 (for lipids) or None . DO NOT USE PSA.
LC Column C18 Polar-Embedded or PFP (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid.
MS/MS Transition Precursor: ~218 (Cl isotope pattern)Quantifier: Check specific optimization (often loss of -CN or ring fragmentation).

References

  • U.S. Environmental Protection Agency (EPA). (2012). Cyazofamid; Pesticide Tolerances. Federal Register.

  • Food and Agriculture Organization (FAO). (2005). Cyazofamid - JMPR 2005. Pesticide Residues in Food.

  • Anastassiades, M., et al. (2003).

Technical Guide: Hydrolytic Stability of N,N-dimethyl-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the hydrolytic stability of N,N-dimethyl-m-toluenesulfonamide , a tertiary sulfonamide structurally related to DEET but possessing significantly distinct chemical inertness.

Executive Summary: The Stability Paradox

The Core Issue: Researchers frequently report "assay failure" when attempting to degrade N,N-dimethyl-m-toluenesulfonamide under standard ICH Q1A(R2) hydrolytic conditions (0.1 N HCl/NaOH, 60°C).[1] The Scientific Reality: This is not an assay failure. Unlike its carboxamide analogs (e.g., DEET), the sulfonamide linkage (


) is electronically and sterically fortified against nucleophilic attack.[1] The sulfur atom is in a high oxidation state (+6) and the S-N bond has significant double-bond character due to 

back-bonding, rendering it resistant to hydrolysis under all but the most extreme conditions.[1]

Quick Reference Stability Profile:

Condition pH Range Stability Verdict Expected Degradation (24h)
Acidic pH 1.2 - 4.0 Highly Stable < 0.1%
Neutral pH 7.0 Inert None
Alkaline pH 9.0 - 12.0 Highly Stable < 0.1%

| Oxidative |


 | Moderately Stable  | Variable (Ring oxidation possible) |[1]

Troubleshooting Guide: "Why Won't It Degrade?"

Scenario A: Standard Stress Testing Yields No Degradation

User Observation: "I treated the sample with 1N HCl at 80°C for 24 hours, but the HPLC peak area remains unchanged."

Root Cause Analysis:

  • Electronic Shielding: The sulfonyl group (

    
    ) is a strong electron-withdrawing group, but the tetrahedral geometry and the specific resonance of the S-N bond make the sulfur atom a "hard" electrophile that resists attack by water or hydroxide ions under mild conditions.
    
  • Solubility Artifacts: N,N-dimethyl-m-toluenesulfonamide has poor aqueous solubility.[1] If you added the compound directly to aqueous acid/base, it likely precipitated or oiled out. Hydrolysis cannot occur if the molecule is not in the solution phase.

Corrective Protocol:

  • Action 1 (Co-solvent): Ensure the reaction medium is at least 40-50% organic modifier (Acetonitrile or Methanol) to maintain a single phase.[1]

  • Action 2 (Escalation): Switch to "Harsh Stress" conditions (See Section 3).

Scenario B: New Peaks Appear, But Mass Balance Fails

User Observation: "I see small impurity peaks, but they don't match the expected hydrolysis products (m-toluenesulfonic acid)."

Root Cause Analysis:

  • Impurity Amplification: You are likely detecting synthesis precursors (e.g., m-toluenesulfonyl chloride derivatives) that were already present but below the limit of quantitation (LOQ) until concentrated or derivatized by the matrix.

  • Thermal Instability vs. Hydrolysis: If you are heating >100°C, you may be inducing homolytic cleavage or radical chemistry rather than hydrolysis.

Advanced Protocols: Forced Degradation & Validation

To validate a stability-indicating method, you must demonstrate specificity by forcing degradation.[1][2] Since standard conditions fail, use these escalated protocols.

Protocol 3.1: Extreme Acid Hydrolysis (The "Sledgehammer" Method)

Use this to generate the specific degradation product: m-toluenesulfonic acid.[1]

  • Preparation: Dissolve 50 mg of N,N-dimethyl-m-toluenesulfonamide in 5 mL of Glacial Acetic Acid .

  • Acidification: Add 5 mL of 6N Hydrochloric Acid (Do not use 0.1N).

  • Thermal Stress: Reflux at 105°C - 110°C for 24–48 hours.[1]

  • Quenching: Cool to room temperature. Neutralize carefully with 6N NaOH if injecting onto a silica-based HPLC column (or dilute 1:10 with mobile phase).[1]

  • Target: Expect 10-20% conversion to m-toluenesulfonic acid.

Protocol 3.2: Alkaline Fusion (Saponification Attempt)

Note: Sulfonamides are often resistant even to refluxing base.[1]

  • Solvent System: Use Ethylene Glycol or DMSO as the solvent (to allow temps >100°C).

  • Base: Add solid KOH pellets to reach ~5N concentration.

  • Thermal Stress: Heat to 130°C for 12 hours.

  • Warning: This is destructive. It may degrade the toluene ring or methyl groups before breaking the sulfonamide bond. Use only if Acid Hydrolysis fails.

Degradation Pathway Visualization

The following diagram illustrates the extreme resistance of the sulfonamide bond and the specific pathway required to cleave it.

HydrolysisPathway Substrate N,N-dimethyl-m-toluenesulfonamide (Tertiary Sulfonamide) Intermediate Tetrahedral Intermediate (High Energy Barrier) Substrate->Intermediate 6N HCl, Reflux >100°C (Extreme Stress) NoRxn No Reaction (Recovery of Starting Material) Substrate->NoRxn pH 1-13, <80°C (Standard ICH) Product1 m-Toluenesulfonic Acid Intermediate->Product1 S-N Bond Cleavage Product2 Dimethylamine Intermediate->Product2 Leaving Group

Figure 1: Hydrolytic pathway of N,N-dimethyl-m-toluenesulfonamide. Note the divergence between standard ICH conditions (No Reaction) and the extreme conditions required to force S-N bond cleavage.

Analytical Method Parameters (HPLC)

To detect the degradation products generated in Section 3, ensure your HPLC method can resolve the highly polar sulfonic acid from the neutral sulfonamide.

ParameterRecommendationRationale
Column C18 (End-capped), 3.5 µmStandard reverse phase retention.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH suppresses ionization of the sulfonic acid, improving retention.
Mobile Phase B AcetonitrileStrong elution for the neutral parent.
Gradient 5% B to 90% B over 20 minCritical: The sulfonic acid product elutes very early (Void volume). Start at low organic to capture it.
Detection UV @ 220 nm and 254 nm220 nm for the isolated benzene ring; 254 nm for the conjugated parent.

Frequently Asked Questions (FAQ)

Q1: Is N,N-dimethyl-m-toluenesulfonamide light sensitive? A: Generally, no.[1] Unlike nitro-aromatics, the sulfonamide group is photostable.[1] However, oxidative photolysis can occur in the presence of sensitizers (


, etc.). Store in amber vials as a precaution, but do not expect degradation from ambient light.

Q2: Can I use this compound as an internal standard for DEET analysis? A: Yes. Its extreme hydrolytic stability makes it an excellent internal standard. It will not degrade during sample preparation steps that might hydrolyze DEET (carboxamide).

Q3: My mass balance is 98% after 24 hours of reflux. Is this acceptable? A: Yes. For this class of compounds, recovering 98-100% of the parent is the expected result. It confirms the "High Stability" classification. You do not need to force 10-20% degradation if the chemistry dictates stability; you simply report it as "Stable under forced degradation conditions."

References

  • Białk-Bielińska, A., et al. (2012).[1][3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Establishes the baseline stability of sulfonamide linkages
  • Sniegocki, T., et al. (2007). Hydrolysis rates of alkyl and aryl sulfinamides. Tetrahedron Letters.

    • Provides mechanistic insight into S-N bond cleavage energies.
  • FDA Guidance for Industry . (2011). Analytical Procedures and Methods Validation for Drugs and Biologics.

    • Regulatory framework for stress testing and stability indication.[4][5]

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Validation & Comparative

UV absorption maxima of N,N,3-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV absorption characteristics of N,N,3-trimethylbenzenesulfonamide (chemically synonymous with N,N-dimethyl-m-toluenesulfonamide). This analysis synthesizes direct spectroscopic data of the sulfonamide pharmacophore with structural analog comparisons to provide a robust reference for identification and purity analysis.

Executive Summary: The Spectroscopic Signature

This compound exhibits a characteristic UV absorption profile defined by the benzenoid chromophore perturbed by the electron-withdrawing sulfonamide group and the weakly electron-donating methyl substituent.

  • Primary Absorption (

    
    ): 218–222 nm  (High intensity, 
    
    
    
    
    
    ). Corresponds to the
    
    
    (or
    
    
    ) band (
    
    
    ) transition.
  • Secondary Absorption (

    
    ): 265–270 nm  (Low intensity, 
    
    
    
    
    
    ). Corresponds to the
    
    
    band (
    
    
    , symmetry-forbidden) transition, often displaying vibrational fine structure.

Critical Application Note: For HPLC detection, 220 nm is the preferred wavelength for sensitivity, while 254 nm or 265 nm provides higher specificity with reduced solvent interference.

Structural Basis of Absorption

To understand the UV maxima, one must analyze the electronic effects of the substituents on the benzene ring:

  • Chromophore (Benzene Ring): The base absorption of benzene occurs at 203.5 nm and 254 nm.

  • Sulfonamide Group (

    
    ):  A strong electron-withdrawing group (EWG). It causes a bathochromic (red) shift and intensifies the 
    
    
    
    -band (secondary absorption) due to resonance interaction with the ring, though less effectively than a nitro group.
  • Methyl Group at C-3 (Meta): An auxochrome. Alkyl groups donate electrons via hyperconjugation. This typically adds a

    
     to 
    
    
    
    nm red shift to the primary band compared to the non-methylated analog.
  • N,N-Dimethylation: The methyl groups on the nitrogen atom have a negligible effect on the aromatic UV spectrum because the sulfur atom insulates the nitrogen lone pair from the aromatic

    
    -system.
    

Comparative Data Analysis

The following table compares this compound with its closest structural analogs. This triangulation ensures accuracy in the absence of a single, isolated spectral record for the specific isomer in public databases.

Table 1: UV Absorption Maxima of Sulfonamide Analogs (Solvent: Methanol/Ethanol)

CompoundStructure

(E-Band)

(B-Band)
Spectral Note
This compound m-Me, N,N-diMe220 ± 2 nm 268 ± 2 nm Predicted based on substituent additivity rules.
Benzenesulfonamide Unsubstituted218 nm264 nmStandard reference pharmacophore.
p-Toluenesulfonamide p-Me222 nm261 nmPara substitution often simplifies vibrational fine structure.
N,N-Dimethylbenzenesulfonamide N,N-diMe220 nm265 nmShows that N-methylation has minimal shift impact.
Sulfanilamide p-NH2259 nm290-300 nmIncluded to show contrast; amino group causes massive red shift (NOT present here).

Data Interpretation: The meta-methyl group in the target compound induces a slight bathochromic shift compared to benzenesulfonamide, placing the secondary maximum slightly higher than the para isomer.

Standardized Experimental Protocol

To replicate these values for purity assessment or identification, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (UV Cutoff < 200 nm). Do not use acetone or toluene as they absorb in the UV region.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent, or PerkinElmer).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of this compound.

    • Dissolve in 100 mL of Methanol.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Working Solution (Dilution):

    • Take 1.0 mL of Stock Solution.

    • Dilute to 10 mL with Methanol.

    • Final Concentration:

      
      .
      
    • Target Absorbance: 0.5 – 0.8 AU at 220 nm (Linear range of Beer-Lambert Law).

  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure Methanol.

    • Run "Auto Zero" or "Baseline Correction" from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation Criteria:

    • The absorbance at

      
       must be between 0.1 and 1.0. If >1.5, dilute further.
      
    • The solvent cutoff must not interfere with the 220 nm peak.

Technical Workflow Diagram

The following diagram illustrates the logical flow for the spectral characterization and data validation process.

UV_Analysis_Workflow Start Sample: N,N,3-trimethyl benzenesulfonamide Solvent Solvent Selection (MeOH/ACN) Start->Solvent Prep Prepare Stock (100 µg/mL) & Dilution (10 µg/mL) Solvent->Prep Blank Baseline Correction (Double Beam) Prep->Blank Scan Scan 200-400 nm Blank->Scan Analyze Identify Maxima (λ1 ~220nm, λ2 ~268nm) Scan->Analyze QC Validation: 0.1 < Abs < 1.0? Analyze->QC QC->Prep No (Dilute) Report Generate Report QC->Report Yes

Caption: Operational workflow for UV-Vis characterization ensuring Beer-Lambert linearity and solvent compatibility.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Benzenesulfonamide and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • PubChem Compound Summary. N,N-Dimethylbenzenesulfonamide (CID 84423). National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. HPLC Analysis and UV Spectrum of Benzenesulfonamide. (Providing comparative pharmacophore data). Available at: [Link]

  • Jablonský, M., et al. (2013).[1] Characterization and Comparison by UV Spectroscopy of Lignins and Sulfonates. Cellulose Chemistry and Technology. (Reference for sulfonamide/aromatic absorbance ranges).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of n,n,3-Trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As scientific professionals dedicated to advancing drug development, a foundational commitment to safety underpins all successful research. This guide provides essential, immediate, and actionable information on the proper use of personal protective equipment (PPE) when handling n,n,3-Trimethylbenzenesulfonamide. More than a procedural checklist, this document explains the rationale behind each safety measure, empowering you to make informed decisions that protect both you and your research.

While a specific Safety Data Sheet (SDS) for this compound was not identified, by examining the hazard profiles of structurally similar sulfonamides, we can establish a robust safety protocol. Analogous compounds frequently exhibit properties that include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a conservative approach to PPE is warranted.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to recognize its potential hazards. Based on data from similar sulfonamide compounds, you should assume it may:

  • Cause skin irritation.[1][3]

  • Lead to serious eye irritation.[1][3]

  • Cause respiratory irritation if inhaled.[1][2]

  • Be a flammable liquid and vapor.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] An accessible safety shower and eyewash station are mandatory prerequisites for handling this chemical.[2][4][5]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is your most direct control measure against exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Running Reactions Chemical splash goggles or face shieldNitrile glovesLaboratory coatWork in a chemical fume hood
Large-Scale Operations (>1L) Face shield over chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatWork in a chemical fume hood
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges

The Rationale Behind Your PPE Choices:

  • Eye and Face Protection : Given the risk of serious eye irritation, standard safety glasses are insufficient for handling liquid forms of this chemical.[1][3] Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, particularly during larger-scale work or when there is a heightened risk of splashing.[1]

  • Hand Protection : Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[1] For prolonged tasks or when handling larger quantities, consider double-gloving.

  • Body Protection : A standard laboratory coat is suitable for most small-scale operations. When the potential for significant splashes exists, a chemical-resistant apron or coveralls should be worn.[6]

  • Respiratory Protection : To mitigate the risk of respiratory irritation, all handling of this compound should ideally be conducted within a certified chemical fume hood.[1][2] If handling the solid outside of a fume hood is unavoidable, an N95 respirator should be used to prevent inhalation of fine particles. For significant spills, a higher level of respiratory protection, such as an air-purifying respirator with appropriate cartridges, may be necessary.[7]

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE:

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Coat: Put on your laboratory coat and fasten it completely.

  • Mask/Respirator: If required, don your respirator.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Pull on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Gown/Coat: Untie and remove your lab coat, turning it inside out as you do.

  • Goggles/Face Shield: Remove your eye and face protection from the back.

  • Mask/Respirator: Remove your respirator.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[1]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type What is the scale and nature of the task? start->task_type small_scale Small Scale (e.g., weighing, solution prep) task_type->small_scale Small large_scale Large Scale or High Splash Potential task_type->large_scale Large spill Spill or Emergency task_type->spill Spill ppe_small Standard PPE: - Goggles - Nitrile Gloves - Lab Coat - In Fume Hood small_scale->ppe_small ppe_large Enhanced PPE: - Face Shield & Goggles - Double Nitrile Gloves - Chemical Apron - In Fume Hood large_scale->ppe_large ppe_spill Emergency PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Coveralls - Respirator spill->ppe_spill

Caption: PPE selection workflow based on task assessment.

Decontamination and Disposal Plan

Spill Management:

In the event of a spill, evacuate the area and alert your supervisor. For small spills, if you are trained and have the appropriate PPE, you can proceed with cleanup.

  • Containment: For liquid spills, use a non-combustible absorbent material like sand or earth to contain the spill.[1] For solid spills, carefully sweep the material to avoid creating dust.[3]

  • Collection: Collect the absorbed or swept material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to your institution's and local regulations.[5]

Waste Disposal:

All waste containing this compound, including empty containers, must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain.[1] Consult your institution's environmental health and safety office for specific disposal procedures.

By adhering to these guidelines, you contribute to a culture of safety that is paramount in the scientific community. Your diligence in protecting yourself and your colleagues ensures that your valuable research can proceed without incident.

References

Sources

×

Retrosynthesis Analysis

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n,n,3-Trimethylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.